molecular formula C15H10ClFN2OS2 B3833116 3-CHLORO-6-FLUORO-N'~2~-[(Z)-1-(2-THIENYL)ETHYLIDENE]-1-BENZOTHIOPHENE-2-CARBOHYDRAZIDE

3-CHLORO-6-FLUORO-N'~2~-[(Z)-1-(2-THIENYL)ETHYLIDENE]-1-BENZOTHIOPHENE-2-CARBOHYDRAZIDE

Cat. No.: B3833116
M. Wt: 352.8 g/mol
InChI Key: XJAHVQDGJJREIY-LSCVHKIXSA-N
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Description

3-Chloro-6-fluoro-N’~2~-[(Z)-1-(2-thienyl)ethylidene]-1-benzothiophene-2-carbohydrazide is a complex organic compound that belongs to the class of benzothiophene derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of chloro, fluoro, and thienyl groups in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-6-fluoro-N’~2~-[(Z)-1-(2-thienyl)ethylidene]-1-benzothiophene-2-carbohydrazide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Benzothiophene Core: This step involves the cyclization of a suitable precursor to form the benzothiophene ring.

    Introduction of Chloro and Fluoro Groups: Halogenation reactions are employed to introduce the chloro and fluoro substituents at the desired positions on the benzothiophene ring.

    Formation of the Carbohydrazide Moiety: This involves the reaction of the benzothiophene derivative with hydrazine or a hydrazine derivative to form the carbohydrazide group.

    Condensation with Thienyl Aldehyde: The final step involves the condensation of the carbohydrazide derivative with 2-thienyl aldehyde to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-fluoro-N’~2~-[(Z)-1-(2-thienyl)ethylidene]-1-benzothiophene-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group or the double bond in the thienyl moiety.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chloro or fluoro atoms.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its unique structure and biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-chloro-6-fluoro-N’~2~-[(Z)-1-(2-thienyl)ethylidene]-1-benzothiophene-2-carbohydrazide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological macromolecules, potentially leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-6-fluoro-1-benzothiophene-2-carbohydrazide: Lacks the thienyl group.

    6-Fluoro-1-benzothiophene-2-carbohydrazide: Lacks both the chloro and thienyl groups.

    3-Chloro-1-benzothiophene-2-carbohydrazide: Lacks the fluoro and thienyl groups.

Properties

IUPAC Name

3-chloro-6-fluoro-N-[(Z)-1-thiophen-2-ylethylideneamino]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFN2OS2/c1-8(11-3-2-6-21-11)18-19-15(20)14-13(16)10-5-4-9(17)7-12(10)22-14/h2-7H,1H3,(H,19,20)/b18-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJAHVQDGJJREIY-LSCVHKIXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=C(C2=C(S1)C=C(C=C2)F)Cl)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/NC(=O)C1=C(C2=C(S1)C=C(C=C2)F)Cl)/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-CHLORO-6-FLUORO-N'~2~-[(Z)-1-(2-THIENYL)ETHYLIDENE]-1-BENZOTHIOPHENE-2-CARBOHYDRAZIDE
Reactant of Route 2
Reactant of Route 2
3-CHLORO-6-FLUORO-N'~2~-[(Z)-1-(2-THIENYL)ETHYLIDENE]-1-BENZOTHIOPHENE-2-CARBOHYDRAZIDE
Reactant of Route 3
3-CHLORO-6-FLUORO-N'~2~-[(Z)-1-(2-THIENYL)ETHYLIDENE]-1-BENZOTHIOPHENE-2-CARBOHYDRAZIDE
Reactant of Route 4
3-CHLORO-6-FLUORO-N'~2~-[(Z)-1-(2-THIENYL)ETHYLIDENE]-1-BENZOTHIOPHENE-2-CARBOHYDRAZIDE
Reactant of Route 5
3-CHLORO-6-FLUORO-N'~2~-[(Z)-1-(2-THIENYL)ETHYLIDENE]-1-BENZOTHIOPHENE-2-CARBOHYDRAZIDE
Reactant of Route 6
3-CHLORO-6-FLUORO-N'~2~-[(Z)-1-(2-THIENYL)ETHYLIDENE]-1-BENZOTHIOPHENE-2-CARBOHYDRAZIDE

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